2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide is a complex organic compound that features a benzodioxole ring fused with a triazolopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the triazolopyrazine group. Common reagents used in these reactions include acetic anhydride, hydrazine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-acetamide
- 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide is unique due to its combined structural features of benzodioxole and triazolopyrazine. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-13(6-9-1-2-10-11(5-9)24-8-23-10)17-7-12-18-19-14-15(22)16-3-4-20(12)14/h1-5H,6-8H2,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSDBJJOXAWVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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